N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1260927-16-9
VCID: VC7729264
InChI: InChI=1S/C20H23N3O3S/c1-4-14-6-5-7-15(10-14)21-17(24)12-22-16-8-9-27-18(16)19(25)23(20(22)26)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24)
SMILES: CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3
Molecular Formula: C20H23N3O3S
Molecular Weight: 385.48

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

CAS No.: 1260927-16-9

Cat. No.: VC7729264

Molecular Formula: C20H23N3O3S

Molecular Weight: 385.48

* For research use only. Not for human or veterinary use.

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide - 1260927-16-9

Specification

CAS No. 1260927-16-9
Molecular Formula C20H23N3O3S
Molecular Weight 385.48
IUPAC Name N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C20H23N3O3S/c1-4-14-6-5-7-15(10-14)21-17(24)12-22-16-8-9-27-18(16)19(25)23(20(22)26)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24)
Standard InChI Key PKLHQJHMPDUXHI-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3

Introduction

Structural Features and Functional Groups

The compound's structure includes:

These structural features make this compound a promising candidate for medicinal chemistry applications.

Synthesis Pathway

The synthesis of N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves:

  • Preparation of the Thieno[3,2-d]pyrimidine Core:
    This step may involve cyclization reactions using precursors such as thiourea derivatives and α-halocarbonyl compounds.

  • Functionalization of the Acetamide Moiety:
    Introduction of the ethylphenyl group and isobutyl side chain through nucleophilic substitution or condensation reactions.

The exact synthetic protocol requires optimization to achieve high yield and purity.

Biological Activity and Potential Applications

The thieno[3,2-d]pyrimidine scaffold is associated with numerous therapeutic effects. Preliminary studies suggest that this compound may exhibit:

  • Anticancer Properties:
    The dioxo-thienopyrimidine framework has been explored for its ability to inhibit enzymes like kinases involved in cancer progression.

  • Anti-inflammatory Activity:
    The functional groups present may interact with inflammatory mediators via hydrogen bonding or hydrophobic interactions.

  • Antimicrobial Effects:
    Similar compounds have shown activity against bacterial and fungal strains, indicating potential in infectious disease treatment.

Further pharmacological studies are required to confirm these activities and elucidate mechanisms of action.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
N-(2-chloro-5-fluorophenyl)-2-[3-(isobutyl)dioxothieno...]C18H17ClFN₃O₃SHalogen substituents enhance reactivity
N-(4-bromophenyl)-N-(isobutyl)acetamideC13H16BrN₃OBromine substitution affects biological activity
N,N-Dimethyl-N'-(5-nitrobenzo[d]thiazol-2-yl)ureaC11H12N₄O₄SNitro group influences molecular interactions

The unique combination of functional groups in N-(3-ethylphenyl)-2-[...] sets it apart from related compounds by potentially improving its pharmacokinetic properties.

Research Findings and Future Directions

  • Mechanistic Studies:
    Molecular docking and in vitro assays are needed to identify specific targets such as enzymes or receptors.

  • Structure-Activity Relationship (SAR):
    Modifications to the phenyl ring or thienopyrimidine core could optimize activity and selectivity.

  • Pharmacokinetics and Toxicology:
    Studies on absorption, distribution, metabolism, excretion (ADME), and toxicity are essential for drug development.

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